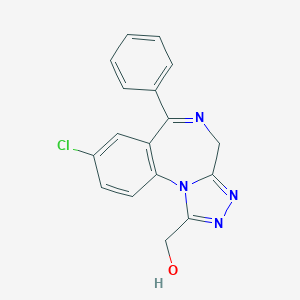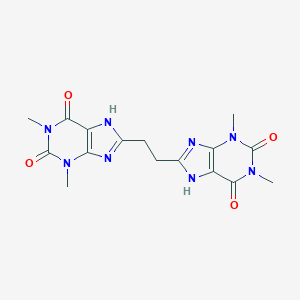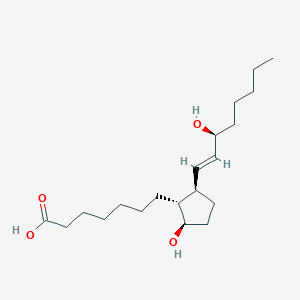
9R,15S-dihydroxy-13E-prostaenoic acid
Descripción general
Descripción
9R,15S-dihydroxy-13E-prostaenoic acid, also known as 9,15-dihydroxy-13-prostaglandin E2 (9,15-DiHODE) is a naturally occurring prostaglandin produced in the body. It is of particular interest due to its ability to modulate various biochemical and physiological processes. It has been studied in a number of scientific research applications, including its role in inflammation, oxidative stress, and cancer.
Aplicaciones Científicas De Investigación
Phenolic Acids in Biological Activities
Phenolic acids, including caffeic acid and its derivatives, have been extensively studied for their diverse biological activities. These compounds, found in fruits, grains, and traditional Chinese herbs, exhibit a wide range of pharmacological effects such as antioxidant, anti-ischemia reperfusion, anti-thrombosis, anti-hypertension, anti-fibrosis, antivirus, and antitumor properties. The structural diversity and pronounced biological activities of caffeic acid derivatives from Salvia miltiorrhiza suggest their potential for new drug discoveries (Jiang et al., 2005).
Chlorogenic Acid's Pharmacological Profile
Chlorogenic Acid (CGA) is recognized for its therapeutic roles, including antioxidant, hepatoprotective, cardioprotective, anti-inflammatory, and anti-obesity effects. CGA's ability to modulate lipid and glucose metabolism highlights its potential in treating metabolic-related disorders such as cardiovascular disease and diabetes. This phenolic acid's multifaceted biological and pharmacological effects underscore its value as a natural food additive and medicinal compound (Naveed et al., 2018).
Antioxidant Mechanism of Caffeic Acid
Caffeic Acid (CA) possesses notable antioxidant capabilities, with studies suggesting it as an effective natural antioxidant in various food products. CA's ability to scavenge free radicals and protect against oxidative stress makes it a candidate for inclusion in food preservation and health supplements. Its widespread occurrence in nature and potential health benefits warrant further investigation into its applications in food science and nutrition (Khan et al., 2016).
Syringic Acid's Therapeutic Applications
Syringic Acid (SA), a phenolic compound found in fruits and vegetables, exhibits a broad spectrum of therapeutic applications. It has been shown to prevent diabetes, cardiovascular diseases, and cancer, in addition to possessing antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities. SA's strong antioxidant activity is linked to its ability to modulate enzyme activity and transcription factors involved in various diseases. Its significant industrial applications further highlight the compound's versatility and potential for broader use (Srinivasulu et al., 2018).
Bioactive Lipid Signals from Dietary Fatty Acids
Research into the anti-inflammatory lipid signals generated from dietary N-3 fatty acids through cyclooxygenase-2 and transcellular processing reveals novel mechanisms for the therapeutic actions of NSAIDs and N-3 PUFA. This area of study has uncovered new classes of bioactive lipid mediators that significantly inhibit inflammatory processes, offering insights into the potential therapeutic benefits of omega-3 dietary supplementation in inflammation, cancer, and vascular disorders (Serhan et al., 2000).
Mecanismo De Acción
Target of Action
11-Deoxy Prostaglandin F1beta, also known as 9R,15S-dihydroxy-13E-prostaenoic acid or 11-deoxy-PGF1b, is a synthetic analog of PGF1β . The primary targets of this compound are the receptors that respond to prostaglandins, which play a crucial role in various physiological processes.
Mode of Action
The compound interacts with its targets by binding to the prostaglandin receptors, leading to a series of biochemical reactions. In contrast to PGF2α and PGF1α, 11-deoxy PGF1β exhibits vasodepressor and bronchodilator activities . This means it can cause blood vessels to dilate (vasodepressor activity) and airways to widen (bronchodilator activity), which can lower blood pressure and improve breathing respectively.
Biochemical Pathways
The compound is involved in the prostanoid metabolic pathway, which includes the synthesis of prostaglandins, prostacyclins, and thromboxanes . These are signaling molecules derived from arachidonic acid and are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation of the inflammatory response, the resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .
Result of Action
The molecular and cellular effects of 11-Deoxy Prostaglandin F1beta’s action include the dilation of blood vessels and the widening of airways, leading to lowered blood pressure and improved breathing . These effects can be beneficial in conditions such as hypertension and asthma.
Propiedades
IUPAC Name |
7-[(1R,2R,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-19,21-22H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBPXYQCXNOTFK-JLNUFZAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CC[C@H]([C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210018 | |
| Record name | Prost-13-en-1-oic acid, 9,15-dihydroxy-, (9β,13E,15S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9R,15S-dihydroxy-13E-prostaenoic acid | |
CAS RN |
37785-99-2 | |
| Record name | Prost-13-en-1-oic acid, 9,15-dihydroxy-, (9β,13E,15S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37785-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prost-13-en-1-oic acid, 9,15-dihydroxy-, (9β,13E,15S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,2'-Bipyridine]-5-carboxylic acid](/img/structure/B159150.png)

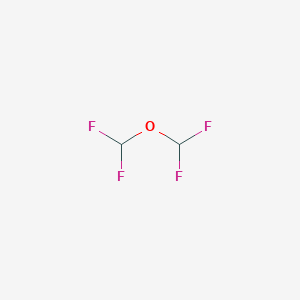

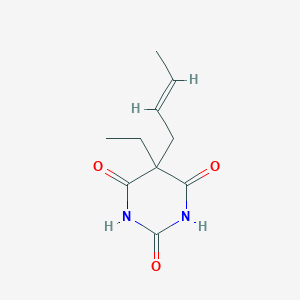
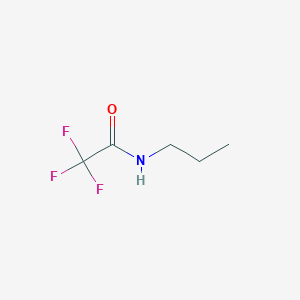
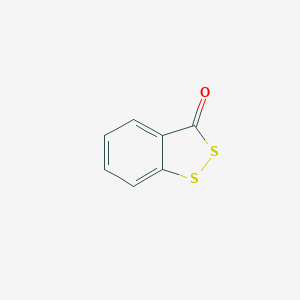
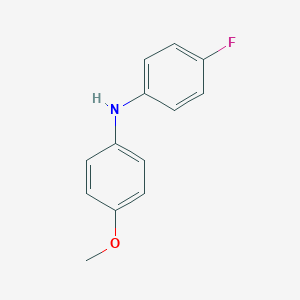
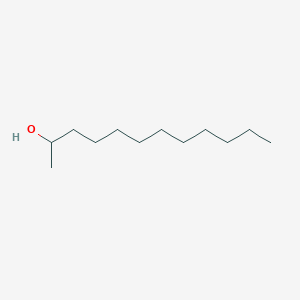
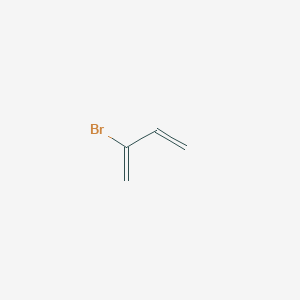
![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)

